tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate

pKa modulation KSP inhibitor axial fluorine

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1932499-00-7) is a single-enantiomer, Boc-protected cis-3-amino-4-fluoropiperidine with the (3R,4R) absolute configuration. This chiral fluorinated building block (MF: C10H19FN2O2, MW: 218.27 g/mol) is a key intermediate in the synthesis of kinase inhibitors, particularly JAK and BTK inhibitors, as well as CGRP receptor antagonists.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27
CAS No. 1932499-00-7
Cat. No. B3113009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
CAS1932499-00-7
Molecular FormulaC10H19FN2O2
Molecular Weight218.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1
InChIKeyCVHJEFDRBTZVEL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate CAS 1932499-00-7: Chiral Fluorinated Piperidine Building Block for Kinase and GPCR Drug Discovery


tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate (CAS 1932499-00-7) is a single-enantiomer, Boc-protected cis-3-amino-4-fluoropiperidine with the (3R,4R) absolute configuration. This chiral fluorinated building block (MF: C10H19FN2O2, MW: 218.27 g/mol) is a key intermediate in the synthesis of kinase inhibitors, particularly JAK and BTK inhibitors, as well as CGRP receptor antagonists [1]. The cis-relationship between the 3-amino and 4-fluoro substituents, combined with the defined (3R,4R) stereochemistry, directly determines the three-dimensional orientation of the fluorine atom—which in turn controls the basicity (pKa) of the piperidine nitrogen and influences downstream target binding, selectivity, and pharmacokinetic properties of the final drug candidates [1][2].

Why Generic Substitution Fails: Stereochemical and Conformational Determinants of tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate Performance


Substituting tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate with its (3S,4S)-enantiomer (CAS 1290191-71-7), the (3S,4R)-diastereomer (CAS 1290191-73-9), or a racemic cis mixture introduces uncontrolled stereochemical variables that propagate through multi-step syntheses. The (3R,4R) configuration fixes the fluorine atom in a specific axial or equatorial orientation within the piperidine ring, which directly modulates the pKa of the adjacent nitrogen by as much as 1.0 log unit compared to alternative conformers—a critical parameter for target engagement, hERG selectivity, and oral bioavailability [1][2]. In the context of CGRP antagonist and JAK/BTK inhibitor programs, the syn-1,2-amino-fluoropiperidine pharmacophore with defined absolute stereochemistry proved essential for achieving preclinical candidate potency, and racemic or alternative stereoisomer starting materials would necessitate costly chiral separation or lead to ambiguous structure-activity relationships [1][3].

Quantitative Differentiation Evidence for tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate vs. Closest Analogs


Axial vs. Equatorial Fluorine Orientation: pKa Modulation by ~1.0 Unit Drives KSP Inhibitor Candidate Selection

In a Merck KSP inhibitor program, the axial 4-fluoropiperidine isomer exhibited a pKa of 7.6, compared to 6.6 for the equatorial isomer—a difference of 1.0 log unit—resulting in superior efficacy and progression to the clinical candidate MK-0731, while the equatorial homologue was discontinued [1]. This class-level evidence demonstrates that the axial/equatorial orientation of the fluorine atom, which is locked by the (3R,4R) configuration in the target building block, directly impacts the basicity of the piperidine nitrogen and downstream pharmacological properties.

pKa modulation KSP inhibitor axial fluorine drug candidate selection Merck

Fluorine Orientation and NMDA Receptor Affinity: Axial-F Confers 3-Fold Higher Potency than Equatorial-F in Dioxadrol Analogues

In a series of fluorinated dioxadrol analogues, the isomer with an axially oriented fluorine atom at the 4-position of the piperidine ring (12d, WMS-2517) exhibited a Ki of 27 nM at the NMDA receptor, whereas the analogue with an equatorial fluorine (8c, WMS-2513) showed a Ki of 81 nM—a 3-fold reduction in affinity [1]. This class-level finding underscores the critical role of fluorine conformational orientation in target binding and supports the procurement of stereochemically defined building blocks.

NMDA receptor fluorine orientation binding affinity dioxadrol Ki

Monofluorinated Piperidine Metabolic Stability: High Intrinsic Microsomal Clearance Retention Across the Series

A systematic study of mono- and difluorinated saturated heterocyclic amines by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability across all monofluorinated piperidine compounds studied, with no significant increase in clearance compared to non-fluorinated analogues [1]. This class-level evidence indicates that incorporating a single fluorine atom at the 4-position of the piperidine ring—as in the target (3R,4R) compound—does not introduce a metabolic liability, while providing pKa and LogP modulation benefits.

metabolic stability microsomal clearance fluorinated piperidine drug discovery physicochemical properties

Enantioselective Synthesis of CGRP Antagonist: syn-1,2-Amino-Fluoropiperidine Pharmacophore with Defined (3R,4R)-type Configuration Enables Preclinical Candidate

Molinaro et al. (2019) at Merck developed a practical enantioselective synthesis of a CGRP receptor antagonist where the key pharmacophore is a syn-1,2-amino-fluoropiperidine with defined absolute stereochemistry analogous to the (3R,4R) configuration [1]. The Ru-catalyzed asymmetric hydrogenation approach achieved sufficient enantiomeric purity to support preclinical studies, and a subsequent enzymatic dynamic kinetic asymmetric transamination provided a cost-effective route [1]. The defined stereochemistry of this building block was essential for the activity of the final CGRP antagonist, and alternative stereoisomers would produce a different pharmacological profile [1][2].

CGRP antagonist enantioselective synthesis syn-fluoro-piperidine Merck migraine

JAK3 and BTK Inhibitor Potency Dependent on Amino-Fluoropiperidine Stereochemistry: Patent Evidence from Daewoong Pharmaceutical

In US Patent US11078206B2 (Daewoong Pharmaceutical, 2021), amino-fluoropiperidine derivatives bearing the (3S,4R)-4-fluoropiperidin-3-ylamino motif—the diastereomeric counterpart to the (3R,4R) configuration—exhibited JAK3 and BTK kinase inhibitory activities with IC50 values in the nanomolar range, as measured by ADP Glo kinase assays [1]. Representative compounds such as 1-((3S,4R)-3-(5-chloro-2-(1-ethyl-1H-pyrazol-4-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-4-fluoropiperidin-1-yl)prop-2-en-1-one were prepared from tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate, demonstrating that the specific stereochemistry of the fluoropiperidine building block is essential for generating the active kinase inhibitor pharmacophore [1]. Parallel BindingDB data for related compounds show JAK3 IC50 values as low as 3.30 nM and JAK1 IC50 values of 0.0900 nM, confirming the potency achievable with stereochemically defined amino-fluoropiperidine intermediates [2][3].

JAK3 inhibitor BTK inhibitor kinase inhibitor autoimmune disease Daewoong

3-Axial Fluoropiperidine in T-Type Calcium Channel Antagonist: Improved Selectivity Profile Over hERG and L-Type Channels

In a Merck discovery program for T-type calcium channel antagonists, the introduction of a 3-axial fluorine atom on the piperidine ring (compound 30) resulted in significantly improved selectivity over hERG and L-type calcium channels compared to the non-fluorinated lead compound 6 [1]. Compound 30 demonstrated robust seizure reduction at 33 nM plasma concentration with no cardiovascular effects up to 5.6 μM, indicating a wide (>170-fold) margin between CNS efficacy and peripheral cardiovascular safety [1]. This class-level evidence demonstrates that the axial orientation of fluorine on the piperidine ring—which is a direct consequence of the (3R,4R) or analogous stereochemistry—can dramatically improve the therapeutic window.

T-type calcium channel hERG selectivity axial fluorine CNS penetration Merck

Optimal Procurement and Application Scenarios for tert-Butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate in Drug Discovery


JAK/BTK Kinase Inhibitor Programs Requiring Stereochemically Defined Amino-Fluoropiperidine Intermediates

The (3R,4R) building block serves as a direct precursor or stereochemical reference for synthesizing acrylamide-bearing JAK3/BTK inhibitors analogous to those in US11078206B2, where the syn-1,2-amino-fluoropiperidine motif presents the reactive acrylamide warhead in the correct orientation for covalent cysteine modification . Procurement of this specific stereoisomer ensures alignment with Daewoong's patent-protected kinase inhibitor chemical space and avoids synthesis of inactive diastereomers. The JAK3 IC50 values of 3.30 nM and JAK1 IC50 of 0.0900 nM achieved by related compounds confirm the potency accessible through this pharmacophore class [1].

CGRP Receptor Antagonist Development for Migraine Using syn-Fluoro-Aminopiperidine Pharmacophore

Merck's published enantioselective synthesis of a CGRP receptor antagonist demonstrated that the syn-1,2-amino-fluoropiperidine with defined stereochemistry is the essential pharmacophore for this target class . The (3R,4R) building block provides the correct relative and absolute stereochemistry for programs targeting CGRP-mediated migraine, where the fluorine atom modulates piperidine basicity to optimize target engagement and reduce off-target activity. Two scalable synthetic approaches—Ru-catalyzed asymmetric hydrogenation and enzymatic dynamic kinetic asymmetric transamination—have been validated for this pharmacophore, confirming industrial feasibility .

pKa Modulation Strategy: Fine-Tuning Piperidine Basicity Through Fluorine Stereochemistry

For drug discovery programs where piperidine nitrogen basicity must be tuned within the range of pKa 6.5–8.0 to optimize oral bioavailability and minimize hERG liability, the (3R,4R) building block provides a fluorine atom locked in a defined axial/equatorial orientation . Evidence from the Merck KSP inhibitor program shows that axial fluorine imparts a pKa of 7.6 versus 6.6 for equatorial fluorine—a difference that determined which isomer progressed to clinical candidate status . Similarly, the T-type calcium channel program demonstrated that axial fluorination improved the therapeutic window by >170-fold [1]. Procurement of the stereochemically pure (3R,4R) compound allows medicinal chemists to explore pKa modulation systematically without confounding stereochemical heterogeneity.

Fragment-Based Drug Discovery and Fluorinated Scaffold Generation

The (3R,4R) fluorinated Boc-protected piperidine is widely used in medicinal chemistry for fluorinated scaffold generation and SAR exploration . The systematic study by Melnykov et al. (2023) confirmed that monofluorinated piperidines maintain high metabolic stability while providing significant pKa and LogP modulation, making them valuable building blocks for rational optimization in early drug discovery [1]. The Boc protecting group enables selective N-1 derivatization while preserving the free 3-amino group for further functionalization, and the compound's commercial availability at ≥97% purity from multiple suppliers supports reproducible SAR studies .

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